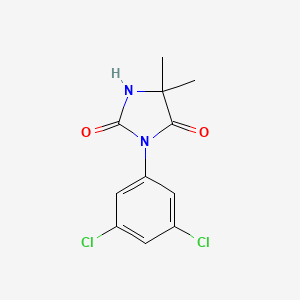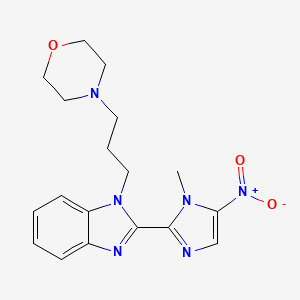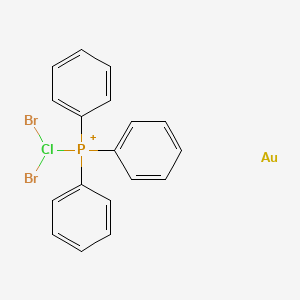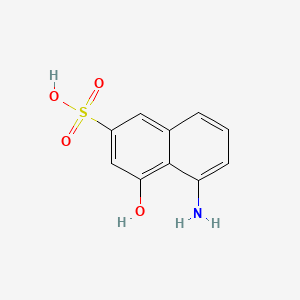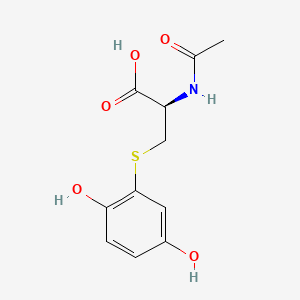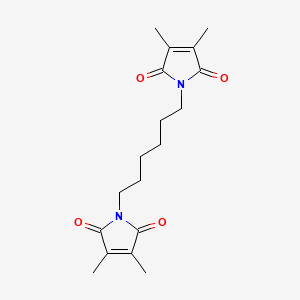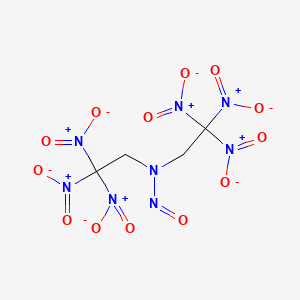
1,3-Indandione, 2-(3-(4-(o-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Indandione, 2-(3-(4-(o-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl- is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes an indandione core substituted with a phenyl group and a piperazinyl propyl chain bearing an o-chlorophenyl group. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandione, 2-(3-(4-(o-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl- typically involves multiple steps, starting with the preparation of the indandione core. This can be achieved through the condensation of phthalic anhydride with benzene in the presence of a Lewis acid catalyst, followed by cyclization. The resulting indandione is then subjected to further reactions to introduce the phenyl and piperazinyl propyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Indandione, 2-(3-(4-(o-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indandione core to dihydro derivatives.
Substitution: The piperazinyl propyl chain allows for nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1,3-Indandione, 2-(3-(4-(o-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Indandione, 2-(3-(4-(o-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Chlorophenyl)-1H-indene-1,3(2H)-dione: Shares a similar indandione core but with different substituents.
N-chloro-(or N-bromo-)-2-(2-chlorophenyl)-4,5-diphenylimidazole: Another compound with a chlorophenyl group but different core structure.
Uniqueness
1,3-Indandione, 2-(3-(4-(o-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Eigenschaften
CAS-Nummer |
31804-91-8 |
|---|---|
Molekularformel |
C28H27ClN2O2 |
Molekulargewicht |
459.0 g/mol |
IUPAC-Name |
2-[3-[4-(2-chlorophenyl)piperazin-1-yl]propyl]-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C28H27ClN2O2/c29-24-13-6-7-14-25(24)31-19-17-30(18-20-31)16-8-15-28(21-9-2-1-3-10-21)26(32)22-11-4-5-12-23(22)27(28)33/h1-7,9-14H,8,15-20H2 |
InChI-Schlüssel |
WKNKPKZNKUHIQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


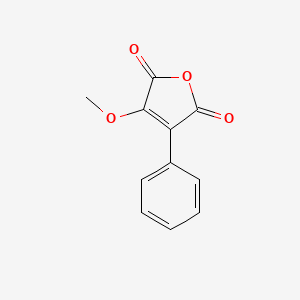


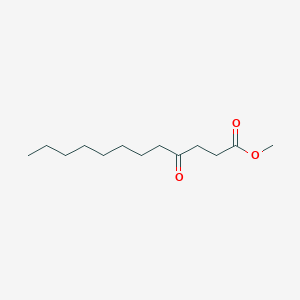
![Acetic acid;2,6-dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14679256.png)
